Cilnidipine - 118934-76-2

Cilnidipine

Catalog Number: EVT-7930637
CAS Number: 118934-76-2
Molecular Formula: C27H28N2O7
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilnidipine is a dihydropyridine calcium channel blocker. [ [], [] ] It is classified as a fourth-generation dihydropyridine calcium channel blocker. [ [], [] ] Unlike earlier calcium channel blockers that primarily target L-type calcium channels, Cilnidipine exhibits dual blocking activity, targeting both L-type and N-type calcium channels. [ [], [], [], [], [] ] This dual action is significant as L-type calcium channels are primarily found in vascular smooth muscle, while N-type calcium channels are located at presynaptic nerve terminals. [ [] ] Cilnidipine plays a crucial role in scientific research, particularly in studies investigating hypertension, cardiovascular diseases, and neuronal function. [ [], [], [], [], [] ]

Source and Classification

Cilnidipine was first synthesized in the late 1980s and has since been classified under the category of calcium channel blockers. It is particularly noted for its ability to target both L-type and N-type calcium channels, distinguishing it from other agents that primarily affect L-type channels. The compound is available in various formulations for oral administration and has been extensively studied for its pharmacodynamics and pharmacokinetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of cilnidipine involves several key steps, typically utilizing starting materials such as methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester.

  1. Reflux Reaction: The synthesis begins by placing the aforementioned materials into a reaction vessel under nitrogen protection. An isobutyl alcohol solvent is added along with an isobutyl alcohol aluminum catalyst.
  2. Cooling and Filtration: After refluxing for 3-4 hours, the mixture is cooled overnight, followed by filtration to obtain a crude product.
  3. Recrystallization: The crude product is washed with ethanol at low temperatures (5-10 °C) and then recrystallized using anhydrous ethanol to yield pure cilnidipine crystals .

This method has shown yields ranging from 76% to 91%, emphasizing its efficiency in producing high-purity cilnidipine.

Molecular Structure Analysis

Cilnidipine has a complex molecular structure characterized by its dihydropyridine framework. The molecular formula of cilnidipine is C20H22N2O4C_{20}H_{22}N_2O_4, indicating it contains 20 carbon atoms, 22 hydrogen atoms, two nitrogen atoms, and four oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 358.40 g/mol
  • Melting Point: Cilnidipine exhibits a melting point range of approximately 106-108 °C.
  • Chemical Structure: The structural representation includes a dihydropyridine ring system with substituents that facilitate its dual-channel blocking action.
Chemical Reactions Analysis

Cilnidipine undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions.

  1. Nucleophilic Substitution: The reaction between methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid results in the formation of cilnidipine through nucleophilic attack.
  2. Catalytic Processes: The use of isobutyl alcohol aluminum as a catalyst enhances the reaction rate and yield, demonstrating the importance of catalytic processes in organic synthesis.

These reactions are crucial for achieving high purity and yield in cilnidipine production.

Mechanism of Action

Cilnidipine functions primarily as a calcium channel blocker, inhibiting both L-type and N-type calcium channels located in vascular smooth muscle and cardiac tissues.

  1. Calcium Influx Inhibition: By blocking these channels, cilnidipine prevents calcium ions from entering cells, leading to relaxation of vascular smooth muscle and subsequent vasodilation.
  2. Blood Pressure Reduction: This mechanism effectively lowers blood pressure while minimizing reflex tachycardia often seen with other antihypertensives.
  3. Duration of Action: Cilnidipine demonstrates a prolonged antihypertensive effect due to its high protein binding (approximately 98%) and slow onset of action compared to traditional calcium channel blockers like nifedipine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cilnidipine typically appears as light yellow crystals.
  • Solubility: It exhibits poor aqueous solubility but can dissolve in organic solvents like ethanol.

Chemical Properties

  • Stability: Cilnidipine is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The compound's solubility and stability can be affected by pH variations, which should be considered during formulation development.
Applications

Cilnidipine's primary application lies in the treatment of hypertension. Its unique mechanism allows it to be effective as both monotherapy and in combination with other antihypertensive agents.

  1. Clinical Use: Cilnidipine has been recommended as a first-line treatment option for hypertension due to its efficacy in lowering systolic and diastolic blood pressure while causing fewer side effects like edema compared to other calcium channel blockers .
  2. Research Applications: Ongoing studies are exploring cilnidipine's potential benefits beyond hypertension, including its effects on cardiovascular health and metabolic syndrome.
Introduction to Cilnidipine in Calcium Channel Blocker Evolution

Historical Development and Classification of Dihydropyridine Derivatives

Cilnidipine emerged from systematic evolution within the dihydropyridine (DHP) calcium channel blocker (CCB) class, which has undergone four distinct generations of pharmacological refinement. First-generation agents like nifedipine (patented 1969) provided potent vasodilation but were limited by short duration and reflex tachycardia due to rapid onset. Second-generation modifications (e.g., slow-release nifedipine, benidipine) offered prolonged activity yet variable pharmacokinetics. The third generation, exemplified by amlodipine (1980s), introduced long-acting profiles with stable plasma concentrations and reduced cardiodepression. Cilnidipine represents the fourth-generation DHP CCBs, patented in 1984 and first approved in Japan in 1995 following joint development by Fuji Viscera Pharmaceutical Company and Ajinomoto [3] [9]. Its molecular design incorporates a cinnamyl moiety that confers unique dual-channel blocking capabilities, distinguishing it structurally from earlier DHPs like nifedipine (phenyl moiety) and amlodipine (chlorophenyl moiety) [5] [8].

Table 1: Generational Classification of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsKey Development MilestonesPrimary Limitations
First (1960s-70s)Nifedipine, NicardipineIntroduction of rapid vasodilationShort duration, reflex tachycardia
Second (1980s)Slow-release nifedipine, BenidipineExtended-release formulationsVariable pharmacokinetics
Third (1990s)Amlodipine, AzelnidipineLong plasma half-life (>30 hrs), tissue selectivityPeripheral edema risk
Fourth (1995-)Cilnidipine, LercanidipineDual L/N-type channel blockadeLimited global approval

Position within Fourth-Generation Calcium Channel Blockers: Pharmacological Advancements

Cilnidipine’s classification as a fourth-generation CCB stems from its novel dual blockade of voltage-gated L-type and N-type calcium channels—a pharmacological advancement absent in prior generations. While traditional DHPs exclusively target vascular L-type channels (Cav1.2), cilnidipine additionally inhibits neuronal N-type channels (Cav2.2) at nanomolar concentrations (IC₅₀ ~10⁻⁷ M) [1] [4]. This dual action translates to two complementary mechanisms:

  • Vasodilation: L-type blockade reduces calcium influx in vascular smooth muscle, decreasing peripheral resistance
  • Antisympathetic Activity: N-type blockade in sympathetic nerve terminals suppresses norepinephrine release, mitigating reflex tachycardia [4] [9]

Preclinical studies demonstrate cilnidipine inhibits norepinephrine release by 60-80% in sympathetic neurons—unlike amlodipine which shows negligible N-type activity [1] [7]. Clinically, this manifests as heart rate reduction (≈5 bpm) and attenuated morning blood pressure surges, evidenced in the ACHIEVE-ONE trial (n=2,319) where cilnidipine lowered morning systolic BP by 28 mmHg without compensatory tachycardia [3] [5]. Organ-protective effects further distinguish cilnidipine:

  • Renal: Dilates efferent arterioles (via N-blockade), reducing glomerular hypertension and proteinuria—superior to amlodipine in RAS-inhibited patients (proteinuria decrease: 31% vs. 6%) [10]
  • Cardiac: Suppresses interstitial norepinephrine during ischemia, reducing infarct size in models [1]
  • Vascular: Ameliorates arterial stiffness and reduces pedal edema incidence versus pure L-blockers [5]

Table 2: Pharmacological Profile Comparison of Select DHP CCBs

ParameterCilnidipine (4th Gen)Amlodipine (3rd Gen)Nifedipine (1st Gen)
L-type BlockadeYesYesYes
N-type BlockadePotent (IC₅₀: 10⁻⁷ M)MinimalNone
Reflex TachycardiaAbsentModeratePronounced
Heart Rate EffectDecrease (≈5 bpm)Neutral/IncreaseIncrease
Neurotransmitter InhibitionNorepinephrine (80%)NoneNone
RenoprotectionHigh (Efferent dilation)LowLow

Clinical Approval Landscape: Global Regulatory Status and Therapeutic Indications

Cilnidipine’s regulatory approval exhibits significant geographical heterogeneity, reflecting diverse clinical evaluation pathways. Initially approved in Japan (1995) for essential and renal hypertension, it subsequently gained approval in China (2000), South Korea (2003), India (2005), and Nepal. In India, it is marketed as Cilacar, Cilaheart, and Cinod (5–20 mg tablets), while Japanese brands include Atelec and Cinalong [3] [6]. Notably, it remains unapproved in the US, EU, and UK for hypertension, though its orphan drug designation by the FDA in September 2024 for systemic sclerosis (SSc) marks a pivotal expansion. This designation—based on phase 2 data (n=60) showing improved Raynaud’s symptoms, digital ulcers, and gastrointestinal dysfunction—provides financial incentives for development targeting SSc’s 175,000 US patients [6].

The therapeutic landscape is evolving with ongoing trials:

  • RECONNOITER: Investigating cilnidipine for Raynaud’s and digital vasculopathy in systemic sclerosis (Australia) [3] [6]
  • CA-ATTEND Study: Confirmed efficacy in 2,667 Japanese post-stroke hypertensive patients [3]

Market projections underscore growing adoption: The global cilnidipine API market is projected to reach USD 400 million by 2031 (CAGR 6.3%), driven by hypertension prevalence and novel applications [2] [8]. Asia-Pacific dominates manufacturing (Honour Lab, Dayaram Pharma) and consumption (70%), while North American/EU markets remain nascent pending SSc trial outcomes [8].

Table 3: Global Regulatory Status and Indications of Cilnidipine

RegionApproval StatusApproved IndicationsKey Brand NamesMarket Size (Projected)
JapanApproved (1995)Essential hypertension, Renal hypertensionAtelec, CinalongLeading market
China/KoreaApproved (2000/2003)HypertensionSiscard, CinalongHigh growth
IndiaApproved (2005)Hypertension, Diabetic nephropathyCilacar, CinodUSD 250M (2024)
USAOrphan designation (2024)Systemic sclerosis (Phase 2)AISA-021 (investigational)N/A
EU/UKNot approvedNoneNoneN/A

Properties

CAS Number

118934-76-2

Product Name

Cilnidipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Solubility

Insoluble

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.